molecular formula C12H17NO2 B5366049 N-(1-methyl-2-phenoxyethyl)propanamide

N-(1-methyl-2-phenoxyethyl)propanamide

Cat. No. B5366049
M. Wt: 207.27 g/mol
InChI Key: SQVNIAZGEIEXQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-methyl-2-phenoxyethyl)propanamide, also known as MPPA, is a chemical compound that has garnered significant attention in scientific research. It is a white crystalline powder that is soluble in organic solvents and is commonly used as a pharmaceutical intermediate. MPPA has been shown to have numerous applications in scientific research, including its use in the synthesis of other compounds, as well as its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(1-methyl-2-phenoxyethyl)propanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, as well as the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation, and to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-angiogenic effects, meaning that it inhibits the growth of blood vessels that supply tumors with nutrients.

Advantages and Limitations for Lab Experiments

N-(1-methyl-2-phenoxyethyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. It has also been shown to be effective in inhibiting the growth of cancer cells in vitro. However, there are also limitations to its use. This compound has not been extensively studied in vivo, meaning that its effects on living organisms are not fully understood. Additionally, its mechanism of action is not fully understood, which may limit its potential use as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-(1-methyl-2-phenoxyethyl)propanamide. One area of research could focus on further elucidating its mechanism of action, which could provide insight into its potential therapeutic applications. Another area of research could focus on investigating its effects in vivo, which could provide a better understanding of its safety and efficacy. Additionally, research could be conducted to investigate the potential use of this compound in combination with other therapeutic agents, which could enhance its effectiveness in treating various diseases.

Synthesis Methods

N-(1-methyl-2-phenoxyethyl)propanamide can be synthesized through a variety of methods, including the reaction of 2-phenoxyethanol with methyl chloroacetate, followed by reduction of the resulting ester with lithium aluminum hydride. Another method involves the reaction of 2-phenoxyethanol with methyl propionyl chloride, followed by reduction with sodium borohydride. These methods have been shown to be effective in producing high yields of this compound.

Scientific Research Applications

N-(1-methyl-2-phenoxyethyl)propanamide has been shown to have numerous applications in scientific research. It has been used as a starting material in the synthesis of other compounds, including the synthesis of N-(1-methyl-2-phenoxyethyl)acetamide, which has potential as a therapeutic agent for the treatment of inflammatory diseases. This compound has also been investigated for its potential as a therapeutic agent for the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

N-(1-phenoxypropan-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-12(14)13-10(2)9-15-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVNIAZGEIEXQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(C)COC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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